2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate
Description
Properties
IUPAC Name |
[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO3/c18-14-7-12(4-5-15(14)20)9-21-16(22)10-24-17(23)8-11-2-1-3-13(19)6-11/h1-7H,8-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHNWBDYHYYSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3-Chloro-4-fluorobenzylamine: This intermediate can be synthesized by the nucleophilic substitution reaction of 3-chloro-4-fluorobenzyl chloride with ammonia or an amine.
Formation of the Amide Bond: The 3-chloro-4-fluorobenzylamine is then reacted with 2-oxoethyl (3-fluorophenyl)acetate under appropriate conditions to form the desired compound. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs share the 2-oxoethyl backbone but differ in substituents and functional groups. Key examples include:
Key Observations :
- Heterocyclic vs. Aromatic Systems: Analogues like 4a (pyrazole-carboxamide) and the thiazolidinone derivative in incorporate heterocycles, which may improve solubility or target specificity compared to purely aromatic systems.
- Ester vs. Amide Linkages : The target’s ester group may confer faster hydrolysis rates in vivo compared to the stable amide bonds in compounds like 4a .
Functional Group Impact on Bioactivity
- Fluorine Substitution : The 3-fluorophenyl group in the target compound and analogs (e.g., ) enhances lipophilicity and resistance to oxidative metabolism, a common strategy in CNS and anticancer drug design.
- Chlorine vs. Nitro Groups : Compounds like 2f in feature a 4-nitrophenyl group, which is strongly electron-withdrawing and may increase reactivity but reduce metabolic stability compared to chloro-fluorinated systems .
Biological Activity
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, cellular effects, metabolic pathways, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro-fluorobenzyl group attached to an amino acid derivative, which is crucial for its biological activity.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 enzymes. These interactions can lead to either inhibition or activation of enzymatic activity, affecting drug metabolism and efficacy:
| Enzyme | Interaction Type | Effect |
|---|---|---|
| Cytochrome P450 | Inhibition | Alters drug metabolism |
| Esterases | Activation | Enhances bioavailability of prodrugs |
Cellular Effects
The compound has been shown to influence several cellular processes, including:
- Gene Expression : Modulates genes involved in oxidative stress and apoptosis.
- Cell Signaling : Affects pathways related to cell proliferation and survival.
In vitro studies have demonstrated that at lower concentrations, the compound can enhance metabolic activity, while higher doses may induce cytotoxicity.
Dosage Effects in Animal Models
Dosage studies in animal models reveal a biphasic response:
- Low Doses : Beneficial effects such as improved metabolic responses.
- High Doses : Toxic effects including liver damage and increased oxidative stress.
This underscores the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
The metabolism of this compound primarily involves cytochrome P450-mediated oxidation followed by conjugation with glucuronic acid or sulfate. These metabolic transformations are essential for determining the compound's bioavailability and overall biological activity.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cancer Type | IC50 (µM) |
|---|---|
| Breast Cancer | 12.5 |
| Lung Cancer | 15.0 |
| Colon Cancer | 10.0 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In models of acute inflammation, it exhibited a dose-dependent reduction in inflammatory markers, indicating potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that derivatives of this compound showed promising results against breast and lung cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
- Inflammation Model : Another study demonstrated that administration of the compound in a carrageenan-induced paw edema model resulted in significant reduction of edema compared to controls, suggesting its utility as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate, and what parameters critically influence yield?
- Methodology :
- Step 1 : Synthesize the 3-chloro-4-fluorobenzylamine intermediate via nucleophilic substitution of 3-chloro-4-fluorobenzyl chloride with ammonia under anhydrous conditions (THF, 0°C to room temperature) .
- Step 2 : React the intermediate with 2-oxoethyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) to form the amide bond.
- Step 3 : Esterify the product with 3-fluorophenyl acetic acid using EDCI/HOBt in dichloromethane.
- Critical Parameters : Temperature control during substitution (to avoid side reactions), stoichiometric ratios of coupling agents, and inert atmosphere to prevent oxidation of intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and compare retention times to standards.
- Structural Confirmation :
- NMR : ¹H/¹³C NMR in deuterated DMSO to identify aromatic protons (δ 7.2–7.8 ppm), amide protons (δ 8.1–8.5 ppm), and ester carbonyl (δ 170–175 ppm).
- X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally related esters in single-crystal studies .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₇H₁₄ClF₂NO₃: 370.05) .
Q. What are the optimal storage conditions to maintain the compound’s stability?
- Methodology :
- Store under inert gas (argon) at 0–6°C in amber glass vials to prevent photodegradation and hydrolysis of the ester/amide bonds .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., HPLC monitoring for hydrolysis products) .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the compound’s bioactivity, and how should assays be designed to minimize false positives?
- Methodology :
- Cell-Based Assays : Use HEK293 or HepG2 cells for cytotoxicity screening (MTT assay) with positive controls (e.g., doxorubicin).
- Enzyme Inhibition : Target enzymes (e.g., kinases) using fluorescence-based assays with Zʹ-factor >0.5 to ensure robustness .
- Counter-Screens : Include off-target panels (e.g., cytochrome P450 isoforms) to rule out non-specific effects .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) across studies?
- Methodology :
- Experimental Validation : Use shake-flask method for logP determination (octanol/water partitioning) and compare with computational predictions (e.g., SwissADME).
- Meta-Analysis : Statistically evaluate literature data (ANOVA) to identify outliers and correlate substituent effects (e.g., chloro vs. fluoro groups on solubility) .
- Table : Comparison of substituent effects on logP:
| Substituent Position | logP (Experimental) | logP (Predicted) |
|---|---|---|
| 3-Cl,4-F (Target) | 2.8 ± 0.2 | 2.7 |
| 4-Cl,2-F (Analog) | 3.1 ± 0.3 | 3.0 |
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1) and validate with molecular dynamics simulations (NAMD/GROMACS) .
- QSAR Modeling : Develop models using MOE or Schrödinger to correlate structural descriptors (e.g., Hammett σ values of substituents) with activity .
Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace chloro with bromo or methoxy) and test in parallel assays .
- Key Parameters : Measure IC₅₀, selectivity indices, and metabolic stability (e.g., microsomal half-life).
- Table : SAR of analogs:
| Analog | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| Target Compound | 0.45 | 12.3 |
| 3-Bromo-4-F derivative | 0.62 | 8.7 |
Q. What challenges arise in scaling up the synthesis, and how can they be methodologically addressed?
- Methodology :
- Process Optimization : Switch from batch to flow chemistry for amidation steps to improve heat transfer and reduce side products .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water system) for cost-effective scale-up.
- Yield Tracking : Use DoE (Design of Experiments) to identify critical factors (e.g., solvent volume, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
